![molecular formula C10H16O3 B1360694 7-Cyclopropyl-7-oxoheptanoic acid CAS No. 34131-41-4](/img/structure/B1360694.png)
7-Cyclopropyl-7-oxoheptanoic acid
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Overview
Description
7-Cyclopropyl-7-oxoheptanoic acid is a compound with the molecular weight of 184.24 . It is a light yellow solid and its IUPAC name is this compound . The compound contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 three-membered ring .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds presents significant challenges for any synthetic chemist . The cyclopropane motif can be introduced through various cyclopropanation techniques . Transition-metal-catalysed C–C bond formation at cyclopropanes, including cross-coupling with cyclopropyl nucleophiles or electrophiles, has been summarized . A specific synthesis method for 7-oxoheptanoic acid involves extraction with ethyl acetate, anhydrification with Na2S04, and removal of the solvent in vacuo .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13) . The compound contains a total of 29 bonds, including 13 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Cyclopropanes are important in the field of chemical synthesis . Enantioselective methods for the ring opening of cyclopropanes have been developed . These methods are based on the reaction of nonchiral cyclopropanes and (dynamic) kinetic resolutions and asymmetric transformations of chiral substrates .Physical And Chemical Properties Analysis
This compound is a light yellow solid . Its molecular weight is 184.24 , and it has an InChI code of 1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13) .Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis of Methyl 7-Oxoheptanoate : Methyl 7-oxoheptanoate, closely related to 7-cyclopropyl-7-oxoheptanoic acid, has been utilized in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, a crucial intermediate in the preparation of prostaglandins (Ballini & Petrini, 1984).
- Conversion Monitoring : The conversion of cycloheptanone to methyl 7-oxoheptanoate has been effectively monitored by gas chromatography. This process is vital for the synthesis of prostaglandins using three-component coupling methods (Wakharkar, Biswas, Borate & Ponde, 1994).
Pharmaceutical Applications
- Synthesis of Antibacterial Agents : Research shows the synthesis of various 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, similar in structure to this compound, which exhibit antibacterial properties (Miyamoto, Egawa, Shibamori & Matsuraoto, 1987).
Chemical Structure and Properties
- Stereochemistry of Gem-Dihalocyclopropanes : Studies on gem-dihalogenocyclopropanes, which are structurally related to this compound, have contributed to understanding their stereochemistry. This research provides insights into the absolute configuration of these compounds by X-ray methods (Ziyat, Ait Itto, Ait Ali, Karim, Riahi & Daran, 2002).
Role in Synthesis of Other Compounds
- Synthesis of Ethyl 5-Oxoheptanoate : Research includes the synthesis of 5-oxoheptanoic acid or its esters, which are similar to this compound, and have been used as precursors in alternative procedures for the preparation of various compounds (Chattopadhyay, Banerjee & Sarma, 1979).
Catalysis and Chemical Reactions
- Cyclopropanation Reactions : The titanium-mediated cyclopropanation of N,N-dibenzylcarboxamides towards functionally substituted 2-(1'-aminocyclopropyl)acetic acids, similar to this compound, demonstrates the utility of these compounds in producing structurally complex and biologically active molecules (Brackmann & Meijere, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Cyclopropanes are increasingly being used in pharmaceutical research due to their high ring strain and unique bonding properties . The development of new synthetic strategies and methods can enable chemical space to be probed more effectively by enriching current lead-like and fragment compound libraries with compounds that can present new design elements and novel bond vectors .
properties
IUPAC Name |
7-cyclopropyl-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(8-6-7-8)4-2-1-3-5-10(12)13/h8H,1-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAAUKKBIMJGHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645365 |
Source
|
Record name | 7-Cyclopropyl-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34131-41-4 |
Source
|
Record name | 7-Cyclopropyl-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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